molecular formula C30H46O4 B1160440 27-Hydroxymangiferonic acid CAS No. 5132-66-1

27-Hydroxymangiferonic acid

Cat. No.: B1160440
CAS No.: 5132-66-1
M. Wt: 470.694
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

27-Hydroxymangiferonic acid is a natural product from Mangifera indica It has been associated with the liver’s process of glycogenesis .

Mode of Action

It has been found to have anti-quorum sensing activity . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population. In similar fashion, some social insects use quorum sensing to determine where to nest. In addition to its intrinsic value for research, quorum sensing has several practical applications for computing, robotics, and social media.

Biochemical Pathways

It has been associated with the liver’s process of glycogenesis . Glycogenesis is the process of glycogen synthesis, in which glucose molecules are added to chains of glycogen for storage. This process is activated during rest periods following the Cori cycle, in the liver, and also activated by insulin in response to high glucose levels.

Result of Action

This compound has been found to have anti-quorum sensing activity . It has been indicated that the most active sample was the extract with inhibition diameter zone of 18.0 ± 1.0 mm . It has also been associated with the liver’s process of glycogenesis , suggesting it may play a role in glucose management.

Action Environment

As a natural product from mangifera indica , it is likely that environmental factors such as the growth conditions of the plant could influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

27-Hydroxymangiferonic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antitrypanosomal activity by interacting with specific enzymes involved in the trypanosome’s metabolic pathways . Additionally, this compound has demonstrated anticancer properties by interacting with proteins that regulate cell proliferation and apoptosis . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has shown to inhibit the growth of cancer cells by modulating signaling pathways that control cell proliferation and apoptosis . Furthermore, this compound has been reported to alter gene expression patterns, leading to changes in cellular metabolism and function . These effects underscore the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, modulating their activity and leading to downstream effects on cellular processes . For instance, this compound has been shown to inhibit enzymes involved in the trypanosome’s metabolic pathways, thereby exerting its antitrypanosomal effects . Additionally, the compound’s interaction with proteins that regulate cell proliferation and apoptosis contributes to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its bioactivity over extended periods . Its degradation products may also exhibit biological activity, contributing to the compound’s overall effects . Long-term studies have indicated that this compound can have sustained effects on cellular processes, highlighting its potential for therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . There are threshold effects, beyond which the compound may exhibit toxic or adverse effects . For instance, high doses of this compound have been associated with toxicity in certain animal models, underscoring the importance of determining optimal dosages for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and metabolite levels, contributing to its biological activity . For example, this compound interacts with enzymes involved in lipid metabolism, leading to changes in metabolite levels and metabolic flux . These interactions highlight the compound’s potential to modulate metabolic pathways and exert therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cellular membranes by specific transporters, facilitating its distribution within cells and tissues . Additionally, this compound interacts with binding proteins that influence its localization and accumulation within specific cellular compartments . These interactions play a crucial role in the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound has been observed to localize within the mitochondria, where it exerts its effects on cellular metabolism . This subcellular localization is essential for the compound’s biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 27-Hydroxymangiferonic acid typically involves the extraction from natural sources such as the mango tree. The process includes the use of hydroethanolic extraction, followed by purification using column chromatography . The compound is then characterized using techniques such as High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR .

Industrial Production Methods: Industrial production of this compound is not widely documented. the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. This would involve large-scale hydroethanolic extraction and advanced chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 27-Hydroxymangiferonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Biological Activity

27-Hydroxymangiferonic acid, a triterpenoid compound isolated from the herbs of Mangifera indica, has garnered attention for its significant biological activities, particularly in the fields of oncology and parasitology. This article synthesizes various research findings to elucidate the biological activity of this compound, focusing on its anticancer and antitrypanosomal properties, as well as its potential antioxidant effects.

Chemical Characterization

The chemical structure of this compound has been characterized using advanced techniques such as high-resolution electrospray ionization mass spectrometry (HRESI-MS) and nuclear magnetic resonance (NMR) spectroscopy. The molecular formula is identified as C30_{30}H46_{46}O4_4, and it displays distinct spectral characteristics that confirm its identity and purity .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study involving crude extracts of Philippine propolis, which contained this compound, demonstrated moderate cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) for this compound was reported at approximately 153.3 µg/mL, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

CompoundIC50 (µg/mL)
This compound153.3
Ph-2 Fraction129.6
Control DrugVaries

Antitrypanosomal Activity

In addition to its anticancer effects, this compound has been shown to possess significant antitrypanosomal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The minimum inhibitory concentration (MIC) was determined to be approximately 11.6 µg/mL, which is considerably lower than that of many conventional treatments . This suggests that the compound may offer a promising alternative or adjunctive therapy for trypanosomiasis.

Table 2: Antitrypanosomal Activity of this compound

CompoundMIC (µg/mL)
This compound11.6
Isomangiferolic Acid21.4
Hydroxyisomangiferolic Acid13.9

Antioxidant Activity

Beyond its antitumor and antiparasitic properties, preliminary studies have indicated that this compound exhibits antioxidant activity. The compound was part of a propolis extract that demonstrated significant free radical scavenging capabilities in various assays, including DPPH and ABTS assays . This antioxidant effect may contribute to its overall therapeutic potential by mitigating oxidative stress-related damage in cells.

Case Studies

Several studies have explored the biological activity of compounds derived from propolis containing this compound:

  • Anticancer Efficacy : A study conducted on U937 human leukemia cells revealed that treatment with propolis extracts led to a dose-dependent decrease in cell viability, supporting the notion that the active compounds, including this compound, exert cytotoxic effects through apoptosis induction .
  • Antiparasitic Action : In a comparative study against T. brucei, researchers found that extracts containing high concentrations of this compound significantly reduced parasite viability compared to untreated controls, highlighting the compound's potential as a lead candidate for developing new antitrypanosomal therapies .

Properties

IUPAC Name

(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-19(7-6-8-20(17-31)25(33)34)21-11-13-28(5)23-10-9-22-26(2,3)24(32)12-14-29(22)18-30(23,29)16-15-27(21,28)4/h8,19,21-23,31H,6-7,9-18H2,1-5H3,(H,33,34)/b20-8+/t19-,21-,22+,23+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPCBVRKVVOSDM-KCHVJCDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(CO)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\CO)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the potential applications of 27-Hydroxymangiferonic acid against bacterial infections?

A1: Research suggests that this compound, a cycloartane-type triterpene acid, demonstrates promising anti-biofilm and anti-quorum sensing properties against a range of bacteria. [] Specifically, it inhibits biofilm formation in Staphylococcus aureus, Listeria monocytogenes, Enterococcus faecalis, Escherichia coli, Salmonella typhi, Candida albicans, and Candida tropicalis. [] This compound also inhibits Pseudomonas aeruginosa PA01 swarming motility. [] These findings highlight its potential as a therapeutic agent for infections where biofilm formation and quorum sensing play crucial roles.

Q2: How does this compound compare to other compounds in terms of antioxidant activity?

A2: While this compound itself hasn't been extensively studied for its antioxidant potential, a propolis extract from which it was isolated exhibited notable antioxidant activity. [] This extract, rich in this compound and other cycloartane-type triterpene acids, showed significant radical scavenging activity against DPPH• and ABTS•+ radicals, along with noteworthy performance in CUPRAC and metal chelating assays. []

Q3: Where can I find more information about the structural characterization of this compound?

A3: Although the provided research excerpts don't delve into the detailed spectroscopic data for this compound, they mention its isolation from Cameroonian grassland propolis and characterization using 1H NMR and 13C NMR techniques. [] To obtain comprehensive spectroscopic data, it's recommended to consult scientific databases or explore other publications specifically focused on the structural elucidation of this compound.

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